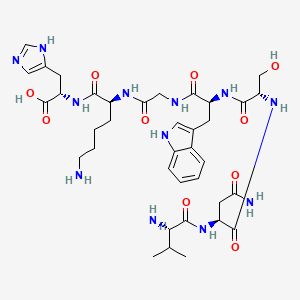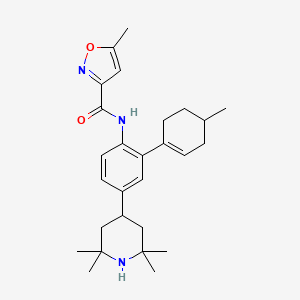
Csf1R-IN-23
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Csf1R-IN-23 is a small molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a tyrosine kinase receptor that plays a crucial role in the regulation of the development, maintenance, and function of macrophages. Inhibition of CSF1R has been explored as a therapeutic strategy for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions .
Méthodes De Préparation
The synthesis of Csf1R-IN-23 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve scaling up the laboratory synthesis with adjustments to reaction parameters to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Csf1R-IN-23 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Csf1R-IN-23 has been extensively studied for its potential applications in scientific research. In chemistry, it serves as a valuable tool for studying the role of CSF1R in various biological processes. In biology and medicine, this compound is used to investigate the therapeutic potential of CSF1R inhibition in diseases such as cancer, Alzheimer’s disease, and multiple sclerosis. It has shown promise in reducing tumor growth, modulating immune responses, and alleviating neuroinflammation .
Mécanisme D'action
Csf1R-IN-23 exerts its effects by binding to the CSF1R and inhibiting its activation. This prevents the downstream signaling pathways that are involved in the proliferation and survival of macrophages. By blocking CSF1R signaling, this compound reduces the production of inflammatory mediators and inhibits the recruitment of macrophages to sites of inflammation or tumor growth. This mechanism of action makes it a potential therapeutic agent for conditions characterized by excessive macrophage activity .
Comparaison Avec Des Composés Similaires
Csf1R-IN-23 is unique in its high selectivity and potency for CSF1R compared to other similar compounds. Some of the similar compounds include PLX3397, emactuzumab, and axatilimab. While these compounds also target CSF1R, they differ in their chemical structures, binding affinities, and pharmacokinetic properties. This compound stands out due to its ability to achieve effective inhibition of CSF1R with minimal off-target effects .
Propriétés
Formule moléculaire |
C27H37N3O2 |
|---|---|
Poids moléculaire |
435.6 g/mol |
Nom IUPAC |
5-methyl-N-[2-(4-methylcyclohexen-1-yl)-4-(2,2,6,6-tetramethylpiperidin-4-yl)phenyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C27H37N3O2/c1-17-7-9-19(10-8-17)22-14-20(21-15-26(3,4)30-27(5,6)16-21)11-12-23(22)28-25(31)24-13-18(2)32-29-24/h9,11-14,17,21,30H,7-8,10,15-16H2,1-6H3,(H,28,31) |
Clé InChI |
IHNXLSFGDPIPRB-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=CC1)C2=C(C=CC(=C2)C3CC(NC(C3)(C)C)(C)C)NC(=O)C4=NOC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


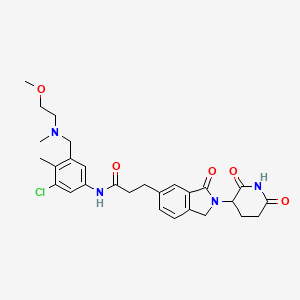
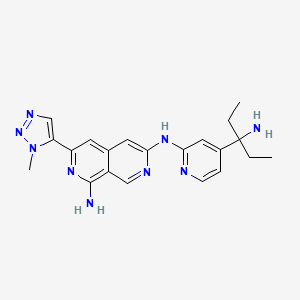
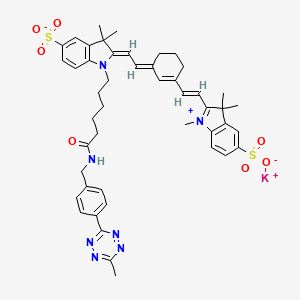
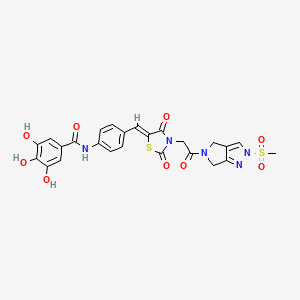
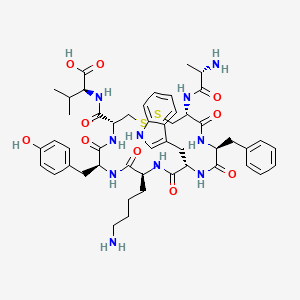
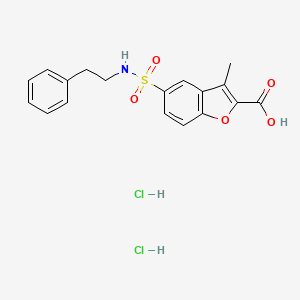
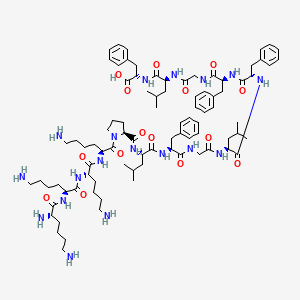
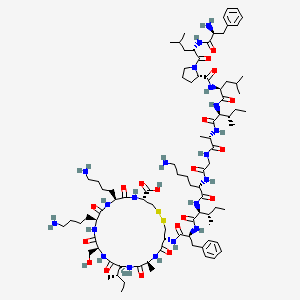
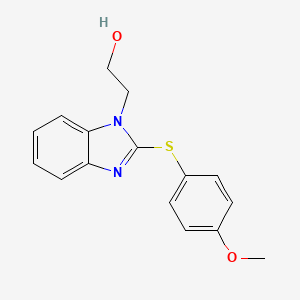
![(3aR,8bR)-5-[(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B12380533.png)
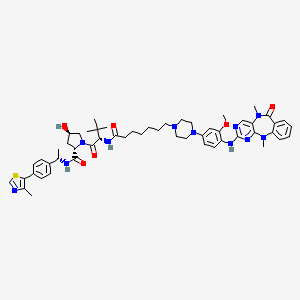
![2-[[4-(4-Imidazol-1-ylphenyl)pyrimidin-2-yl]amino]ethanol](/img/structure/B12380547.png)
![(2S)-2-({(2S)-3-(3'-chloro[1,1'-biphenyl]-4-yl)-1-oxo-1-[(1H-tetrazol-5-yl)amino]propan-2-yl}oxy)propanoic acid](/img/structure/B12380552.png)
